molecular formula C15H12FN3O2S B2508029 N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896341-03-0

N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2508029
CAS No.: 896341-03-0
M. Wt: 317.34
InChI Key: MQJSAGGCKLXESV-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the thiazolopyrimidine family, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method is the Knoevenagel reaction, which involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an aromatic aldehyde . The reaction is usually carried out in the presence of a base such as piperidine and under reflux conditions.

Industrial Production Methods

For industrial production, green synthesis methods are often preferred due to their environmental benefits. One such method involves the use of vanadium oxide loaded on fluorapatite as a catalyst, which allows for the synthesis of thiazolopyrimidine derivatives under mild conditions and with high yields .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives on the aromatic ring .

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the COX-2 enzyme, which plays a role in inflammation . Additionally, molecular docking studies suggest that this compound can bind to various proteins, potentially disrupting their function and leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern, which enhances its biological activity. The presence of the 3-fluoro-4-methylphenyl group is particularly significant in conferring its unique pharmacological properties .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-8-3-4-10(5-12(8)16)18-13(20)11-6-17-15-19(14(11)21)7-9(2)22-15/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJSAGGCKLXESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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